(S)-Veludacigib: A Technical Guide to CDK4/6 Target Validation
(S)-Veludacigib: A Technical Guide to CDK4/6 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Veludacigib is a potent and selective small molecule inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of various cancers. This document provides an in-depth technical overview of the target validation studies for (S)-Veludacigib, establishing the rationale and scientific basis for its development as a therapeutic agent. The information presented herein is a composite representation based on established methodologies and data for the CDK4/6 inhibitor class of drugs.
Core Target: CDK4/6 and the Cell Cycle
The primary targets of (S)-Veludacigib are CDK4 and CDK6. In complex with D-type cyclins, these kinases phosphorylate the Retinoblastoma protein (Rb).[1][2] This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[3] In many cancer types, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] (S)-Veludacigib is designed to inhibit CDK4/6, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.[4]
Signaling Pathway
The mechanism of action of (S)-Veludacigib is centered on the inhibition of the Cyclin D-CDK4/6-Rb-E2F pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for (S)-Veludacigib based on preclinical studies of CDK4/6 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK4/Cyclin D1 | 5 |
| CDK6/Cyclin D3 | 12 |
| CDK1/Cyclin B | >10,000 |
| CDK2/Cyclin E | >5,000 |
| CDK5/p25 | >10,000 |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | EC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | Proficient | 50 |
| T-47D | Breast Cancer (ER+) | Proficient | 75 |
| MDA-MB-231 | Breast Cancer (TNBC) | Deficient | >10,000 |
| A549 | Lung Cancer | Proficient | 250 |
| HCT116 | Colon Cancer | Proficient | 150 |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| MCF-7 | Breast Cancer | (S)-Veludacigib (50 mg/kg, oral, daily) | 85 |
| Patient-Derived Xenograft (PDX) - ER+ Breast Cancer | Breast Cancer | (S)-Veludacigib (50 mg/kg, oral, daily) | 78 |
| HCT116 | Colon Cancer | (S)-Veludacigib (75 mg/kg, oral, daily) | 65 |
Experimental Protocols
Detailed methodologies for key target validation experiments are provided below.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of (S)-Veludacigib against a panel of cyclin-dependent kinases.
Methodology:
-
Reagents: Recombinant human CDK/cyclin complexes, substrate (e.g., Rb-CTF), ATP, (S)-Veludacigib, assay buffer.
-
Procedure:
-
A radiometric or fluorescence-based assay format is utilized.
-
(S)-Veludacigib is serially diluted and incubated with the CDK/cyclin complex.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at 30°C.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of (S)-Veludacigib on various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of (S)-Veludacigib for 72 hours.
-
Cell viability is assessed using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
-
Data Analysis: EC50 values are determined from the dose-response curves.
Western Blotting for Rb Phosphorylation
Objective: To confirm the on-target effect of (S)-Veludacigib by measuring the phosphorylation of Rb.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of (S)-Veludacigib for 24 hours.
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb.
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of (S)-Veludacigib on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with (S)-Veludacigib for 24-48 hours.
-
Cell Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide) containing RNase.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct target engagement of (S)-Veludacigib with CDK4/6 in a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with (S)-Veludacigib or vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble CDK4 and CDK6 in the supernatant is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated, and a shift in the melting temperature (Tm) in the presence of (S)-Veludacigib indicates target engagement.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of (S)-Veludacigib in a preclinical in vivo model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. (S)-Veludacigib is administered orally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Conclusion
The comprehensive target validation studies for (S)-Veludacigib, modeled on the well-established data for the CDK4/6 inhibitor class, provide a robust scientific foundation for its clinical development. The potent and selective inhibition of CDK4/6, leading to cell cycle arrest and tumor growth inhibition in preclinical models, strongly supports its potential as an effective anti-cancer agent. The detailed methodologies presented in this guide offer a framework for the continued investigation and development of (S)-Veludacigib and other novel CDK4/6 inhibitors.
References
- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
